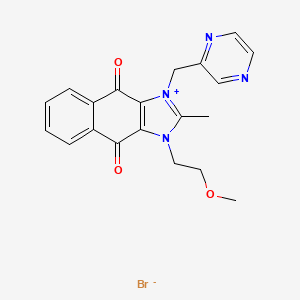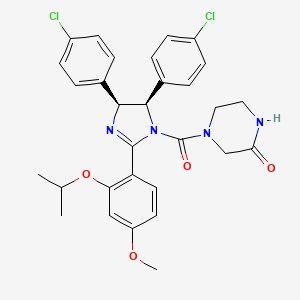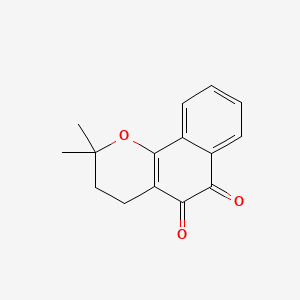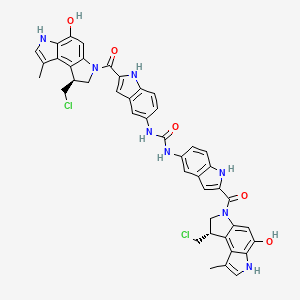
CCG-1423
Overview
Description
CCG-1423 is a small-molecule inhibitor known for its role in disrupting RhoA transcriptional signaling. It has been identified as a potent inhibitor of the myocardin-related transcription factor A (MRTF-A) and serum response factor (SRF) pathway, which are crucial in various cellular processes, including cancer metastasis and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CCG-1423 involves several steps, including the use of benzyl alcohol, iron (III) acetylacetonate, and other reagents. The process typically includes refluxing in heptane, followed by reactions with N-hydroxyphthalimide, dimethyl azodicarboxylate, and other compounds . The stereospecific synthesis of this compound has also been explored to enhance its biological activity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols, ensuring high purity and yield through careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: CCG-1423 primarily undergoes substitution reactions, particularly targeting the nuclear localization signals of RPEL-containing proteins . It does not significantly participate in oxidation or reduction reactions under typical biological conditions.
Common Reagents and Conditions: The reactions involving this compound often use reagents like benzyl alcohol, iron (III) acetylacetonate, and N-hydroxyphthalimide . Conditions such as refluxing in heptane and reactions at room temperature are common .
Major Products: The major products formed from reactions involving this compound include various derivatives that retain the core inhibitory activity against the MRTF-A/SRF pathway .
Scientific Research Applications
Mechanism of Action
CCG-1423 exerts its effects by binding to the nuclear localization signals of RPEL-containing proteins, such as MRTF-A and MRTF-B . This binding prevents the interaction between MRTF-A/B and importin α/β1, thereby inhibiting the nuclear import of these transcription factors . The disruption of the MRTF-A/SRF pathway leads to reduced transcriptional activity and subsequent inhibition of cellular processes like migration and invasion .
Comparison with Similar Compounds
Similar Compounds:
- CCG-100602
- CCG-203971
Comparison: CCG-1423, CCG-100602, and CCG-203971 share similar biological activities, particularly in inhibiting the MRTF-A/SRF pathway . this compound has been found to exhibit higher potency and specificity in certain cellular contexts, making it a more effective inhibitor in some cases . The stereospecific activity of this compound also distinguishes it from its analogs, with the S-isomer showing greater inhibitory effects .
Properties
IUPAC Name |
N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMXVSGJIDFLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369392 | |
| Record name | CCG-1423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285986-88-1 | |
| Record name | CCG-1423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CCG-1423 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















